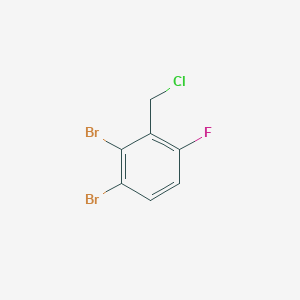

2,3-Dibromo-6-fluorobenzyl chloride

Description

Contextualization within Halogenated Aromatic and Benzylic Chemistry

Halogenated aromatic compounds are a class of organic molecules that feature one or more halogen atoms bonded to an aromatic ring. The identity and position of these halogens significantly influence the molecule's reactivity and electronic properties. 2,3-Dibromo-6-fluorobenzyl chloride is a prime example of a multi-halogenated aromatic compound, where the interplay between the bromine and fluorine substituents creates a unique chemical environment on the benzene (B151609) ring.

The compound is also classified as a benzylic halide. The term "benzylic" refers to the carbon atom directly attached to a benzene ring. pearson.com Functional groups in this position exhibit enhanced reactivity due to the electronic influence of the adjacent aromatic system. Specifically, benzylic halides are known to be effective substrates in nucleophilic substitution reactions. youtube.com This heightened reactivity is attributed to the stabilization of reaction intermediates, such as carbocations, through resonance with the benzene ring. pearson.com Consequently, the chlorine atom in the chloromethyl group of this compound is more readily displaced by nucleophiles compared to a chlorine atom in a simple alkyl halide.

Significance as a Synthetic Intermediate and Versatile Molecular Scaffold

The primary role of this compound in chemical research is that of a synthetic intermediate. Its molecular architecture contains several reactive sites that can be manipulated to build more elaborate chemical structures. The benzylic chloride is the most reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The two bromine atoms on the aromatic ring provide additional handles for chemical modification. These atoms can participate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, in contrast, is generally less reactive in these types of transformations and is often retained in the final product to modulate its properties.

This multi-faceted reactivity makes this compound a valuable molecular scaffold. In medicinal and materials chemistry, a scaffold is a core structure that can be systematically decorated with different chemical groups to create a library of related compounds. This approach allows researchers to fine-tune the properties of the resulting molecules to achieve a desired biological activity or material function.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄Br₂ClF |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | 2-(Chloromethyl)-1,3-dibromo-4-fluorobenzene |

| CAS Number | 1805646-77-9 |

Overview of Advanced Research Trajectories for Multi-Halogenated Organic Compounds

The study of multi-halogenated organic compounds like this compound is part of a broader trend in chemical research. Scientists are increasingly exploring the unique properties and applications of molecules containing multiple halogen atoms.

A significant area of research is the development of selective synthetic methods. The ability to precisely control which halogen atom in a polyhalogenated molecule reacts is crucial for efficient and predictable synthesis. This has led to the discovery of new catalysts and reaction conditions that can differentiate between different halogens on the same molecule.

In the realm of medicinal chemistry, the incorporation of multiple halogens can profoundly impact a drug candidate's biological properties. Halogen atoms can influence a molecule's size, shape, and electronic distribution, which in turn can affect its binding to biological targets and its metabolic stability. ijrar.org The strategic placement of different halogens is a key strategy in modern drug design. acs.org

Furthermore, multi-halogenated aromatics are being investigated for their potential use in materials science. ijrar.org The presence of halogens can alter the electronic and photophysical properties of organic materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. ijrar.org The continued exploration of these compounds is expected to open up new avenues in both medicine and materials science. science.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSGACTLNBEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparations of 2,3 Dibromo 6 Fluorobenzyl Chloride

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 2,3-Dibromo-6-fluorobenzyl chloride logically points to 2,3-Dibromo-6-fluorotoluene as the immediate and most crucial precursor. The final synthetic step would involve the selective chlorination of the benzylic methyl group.

The synthesis of the key precursor, 2,3-Dibromo-6-fluorotoluene, presents a more complex challenge due to the specific arrangement of the halogen substituents. A plausible synthetic route could commence from a readily available starting material such as 2-fluoroaniline. A potential pathway involves the following sequence of reactions:

Diazotization and Sandmeyer Reaction: 2-Fluoroaniline can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer reaction to introduce a bromine atom at the 2-position, yielding 1-bromo-2-fluorobenzene (B92463).

Nitration: Subsequent nitration of 1-bromo-2-fluorobenzene would likely be directed by the existing substituents. The nitro group is expected to add at the 4-position due to the ortho,para-directing effect of the halogens.

Reduction: The nitro group can then be reduced to an amino group, yielding 3-bromo-4-fluoroaniline (B1273062).

Second Bromination: A second bromination of 3-bromo-4-fluoroaniline would be directed to the position ortho to the amino group, resulting in 2,3-dibromo-4-fluoroaniline.

Deamination: The amino group can then be removed via a deamination reaction, for instance, through diazotization followed by reduction with hypophosphorous acid, to yield 1,2-dibromo-4-fluorobenzene.

Formylation and Reduction: Introduction of a methyl group can be achieved through formylation (e.g., Vilsmeier-Haack reaction) followed by reduction of the resulting aldehyde (e.g., Wolff-Kishner or Clemmensen reduction) to afford 2,3-Dibromo-6-fluorotoluene.

An alternative and potentially more direct approach to a related precursor could involve the bromination of 2-fluoro-6-nitrotoluene, which has been documented. chemicalbook.com However, achieving the desired 2,3-dibromo substitution pattern would require careful control of the reaction conditions.

Classical and Modern Synthetic Routes: Efficiency and Selectivity Studies

The conversion of 2,3-Dibromo-6-fluorotoluene to this compound involves a free-radical halogenation at the benzylic position. wikipedia.org This transformation can be achieved through various methods, each with its own advantages in terms of efficiency and selectivity.

Classical Methods:

The most traditional method for benzylic chlorination is the direct use of chlorine gas (Cl₂) under UV irradiation or at high temperatures. wikipedia.org This method, while effective, often suffers from a lack of selectivity, leading to the formation of polychlorinated byproducts such as the corresponding dichloromethyl and trichloromethyl compounds. thieme-connect.de The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the chlorine molecule. stackexchange.comlibretexts.orgsavemyexams.com

Another classical reagent for this transformation is sulfuryl chloride (SO₂Cl₂), often used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. thieme-connect.de This method can offer better selectivity compared to chlorine gas.

Modern Methods:

More contemporary approaches to benzylic chlorination focus on milder and more selective reagents. N-Chlorosuccinimide (NCS) is a widely used crystalline solid that serves as a safer and more convenient source of chlorine radicals. organic-chemistry.orgorganic-chemistry.org The reaction is typically initiated by light or a radical initiator. The use of NCS can significantly reduce the formation of over-chlorinated products. thieme-connect.de

Recent advancements have introduced metal-free chlorination methods driven by visible light, using reagents like N,N-dichloroacetamide. mdpi.compreprints.org These methods offer a green alternative to traditional approaches, often proceeding without the need for additives or radical initiators. mdpi.com

The table below summarizes hypothetical reaction conditions and expected outcomes for the benzylic chlorination of 2,3-Dibromo-6-fluorotoluene based on analogous reactions.

| Method | Reagent/Conditions | Solvent | Temperature (°C) | Expected Yield (%) | Selectivity (Mono:Di:Tri) |

| Classical | Cl₂, UV light | CCl₄ | 60-80 | 60-70 | 70:20:10 |

| Classical | SO₂Cl₂, AIBN | Benzene (B151609) | 70-80 | 70-80 | 85:10:5 |

| Modern | NCS, Benzoyl Peroxide | CCl₄ | 70-80 | 80-90 | 95:4:1 |

| Modern | N,N-dichloroacetamide, Blue LED | CH₂Cl₂ | Room Temp. | 85-95 | >98:1:1 |

This table presents hypothetical data based on typical yields and selectivities observed for similar benzylic chlorination reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical manufacturing. Key considerations include the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Solvent-Free and Catalytic Transformations for Benzylic Halogenation

A significant advancement in green chemistry is the development of solvent-free or aqueous-based reaction systems. For benzylic halogenations, photochemical methods using visible light can often be performed in less hazardous solvents or even neat. mdpi.com The use of N-chlorosuccinimide in aqueous media has also been reported for the chlorination of aromatic compounds, offering an organic solvent-free option. isca.me

Catalytic approaches further enhance the green credentials of a synthesis. While many benzylic halogenations are radical-based and non-catalytic, research into photoredox catalysis has opened new avenues. For instance, the combination of NCS with a photocatalyst can achieve benzylic C-H bond chlorination under visible light irradiation. organic-chemistry.org

Atom Economy and Reaction Efficiency Considerations in Polyhalogenated Compound Synthesis

In the proposed synthesis of this compound, the final benzylic chlorination step using reagents like NCS or N,N-dichloroacetamide offers better atom economy compared to using chlorine gas, as it minimizes the formation of undesired byproducts. The succinimide (B58015) or acetamide (B32628) byproducts from these reagents are also generally less hazardous than the excess chlorine and HCl generated in traditional methods.

Stereoselective Synthesis Strategies for Chiral Analogues (if applicable)

The target molecule, this compound, does not possess a chiral center. Therefore, stereoselective synthesis strategies for chiral analogues are not applicable in this context.

Flow Chemistry and Continuous Synthesis Protocols for Scale-Up

Flow chemistry offers significant advantages for the scale-up of chemical processes, including improved safety, better heat and mass transfer, and enhanced reproducibility. Benzylic halogenations, particularly photochemical reactions, are well-suited for flow chemistry setups.

The use of a continuous flow reactor allows for precise control over reaction parameters such as residence time, temperature, and light intensity. This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents like chlorine gas. For photochemical benzylic chlorinations, flow reactors with transparent tubing ensure uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity compared to batch processes. The scale-up of such reactions can be achieved by extending the operation time or by using parallel reactor setups.

Chemical Reactivity, Transformation, and Mechanistic Elucidation of 2,3 Dibromo 6 Fluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon (S_N1 and S_N2 Pathways)

The benzylic carbon of 2,3-Dibromo-6-fluorobenzyl chloride is a key site for nucleophilic substitution reactions. The reactivity of this benzylic chloride is influenced by the attached halogen atoms and the aromatic ring, proceeding through either S_N1 or S_N2 pathways depending on the reaction conditions and the nucleophile. The adjacent aromatic ring provides stability to the carbocation intermediate in an S_N1 reaction and also influences the transition state in an S_N2 reaction. msu.edu

Kinetic and Thermodynamic Aspects of Substitution Processes

The kinetics of nucleophilic substitution at the benzylic position are dictated by the mechanism. For an S_N2 reaction, which is a single concerted step, the rate depends on the concentration of both the benzyl (B1604629) chloride and the nucleophile. libretexts.org This bimolecular process is sensitive to steric hindrance around the electrophilic carbon. libretexts.org

In contrast, an S_N1 reaction proceeds through a two-step mechanism involving the formation of a benzylic carbocation intermediate. The rate of an S_N1 reaction is primarily dependent on the concentration of the benzyl chloride. The stability of the carbocation intermediate is a crucial factor, and the phenyl group significantly stabilizes the positive charge through resonance.

Thermodynamically, the feasibility of these substitution reactions is governed by the change in Gibbs free energy, which considers the bond energies of the breaking and forming bonds, as well as entropy changes. The relative stability of the products compared to the reactants determines the position of the equilibrium.

Influence of Halogen Substituents on Reactivity and Selectivity Profiles

The halogen substituents on the benzene (B151609) ring of this compound exert both inductive and resonance effects, which modulate the reactivity of the benzylic carbon. libretexts.orgmsu.edu Halogens are generally electron-withdrawing through the inductive effect due to their high electronegativity, which can deactivate the ring towards electrophilic attack. libretexts.orgmsu.edulibretexts.org However, they can also donate electron density to the ring through resonance. libretexts.orgmsu.edulibretexts.org

For nucleophilic substitution at the benzylic position:

Inductive Effect: The electron-withdrawing nature of bromine and fluorine atoms can destabilize the developing positive charge in an S_N1 transition state, potentially slowing down the reaction. Conversely, this electron withdrawal can make the benzylic carbon more electrophilic, potentially accelerating an S_N2 reaction.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in this compound offer opportunities for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. sigmaaldrich.comnih.govnih.gov These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. nih.govresearchgate.net

Palladium-, Nickel-, and Copper-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck, Stille Couplings)

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. sigmaaldrich.com

Suzuki Coupling: This reaction pairs the aryl bromide moiety with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.netrsc.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst, to synthesize substituted alkynes. researchgate.netrsc.orgwikipedia.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene under the influence of a palladium catalyst. nih.govresearchgate.netrsc.org

Stille Coupling: This reaction couples the aryl bromide with an organotin compound, catalyzed by palladium. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. beilstein-journals.orgnih.gov They are particularly effective in activating less reactive C-Cl and even C-F bonds. beilstein-journals.orgnih.govnih.gov Nickel-catalyzed cross-coupling reactions, such as Suzuki-type couplings, can be employed to functionalize the C-Br bonds in the molecule. beilstein-journals.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions are also valuable, especially for certain types of transformations. nih.govresearchgate.netrsc.org For instance, copper catalysis can be effective in coupling aryl halides with various nucleophiles. nih.govrsc.orgsustech.edu.cnsustech.edu.cn The presence of directing groups can significantly enhance the reactivity of aryl bromides and chlorides in copper-mediated reactions. nih.gov

A representative table of potential cross-coupling reactions is provided below:

| Coupling Reaction | Typical Catalyst | Reactant for C-Br Bond | Product Type |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, NiCl₂(dppp) | Ar-B(OH)₂ | Biaryl |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | RC≡CH | Aryl-alkyne |

| Heck | Pd(OAc)₂ | CH₂=CHR | Aryl-alkene |

| Stille | Pd(PPh₃)₄ | Ar-Sn(Bu)₃ | Biaryl |

Catalyst Development and Ligand Effects in C-Br and C-F Activation

The development of efficient catalysts and ligands is crucial for the successful activation of carbon-halogen bonds. The reactivity order for aryl halides in palladium-catalyzed couplings is generally C-I > C-Br > C-Cl > C-F. Activating the less reactive C-Cl and especially the very strong C-F bonds is a significant challenge in synthetic chemistry. nih.govresearchgate.netmdpi.com

Ligand Effects: The choice of ligand is critical in tuning the reactivity of the metal catalyst. sigmaaldrich.com Electron-rich and bulky phosphine (B1218219) ligands, for example, can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. For C-F bond activation, specialized ligand systems are often required to facilitate the cleavage of this strong bond. researchgate.netmdpi.com

Catalyst Design: Research has focused on developing more active catalysts, including those based on nickel and copper, which can offer different or complementary reactivity to palladium. beilstein-journals.orgnih.govnih.gov For instance, nickel catalysts have shown promise in the activation of C-F bonds. beilstein-journals.orgnih.gov The development of catalysts for the selective activation of one C-Br bond in the presence of another, or the selective activation of a C-Br bond over a C-F bond, is an area of active research.

Transition-Metal-Free Coupling Reactions of Aryl Halides

While transition-metal catalysis is dominant, there is growing interest in developing transition-metal-free coupling reactions. nih.govrsc.orgnih.gov These methods offer potential advantages in terms of cost, toxicity, and ease of product purification.

These reactions often proceed through different mechanisms, such as radical pathways or via the formation of highly reactive organometallic intermediates (e.g., organolithium or Grignard reagents). For aryl halides, these reactions can be initiated by strong bases or by photoredox catalysis. nih.govresearchgate.net The development of transition-metal-free methods for the selective functionalization of polyhalogenated aromatic compounds like this compound is a contemporary research challenge. nih.gov

Reductive Dehalogenation and Hydrogenation Studies

The presence of multiple halogen atoms on the benzene ring and a benzylic chloride group makes this compound a candidate for reductive dehalogenation and hydrogenation studies. These reactions aim to selectively remove one or more halogen atoms, leading to the synthesis of new derivatives.

Selective Removal of Halogen Atoms

The selective removal of halogen atoms from polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry. In the case of molecules containing both benzylic and aromatic halogens, achieving selectivity is crucial. The hydrogenolysis of benzyl protecting groups using supported palladium catalysts is a well-established method. nacatsoc.org However, when an aromatic halogen is also present, the reaction can lead to a mixture of products. nacatsoc.org

Studies on similar systems, such as a benzyl ether with an aromatic chloride, have shown that with careful selection of the catalyst and reaction conditions, high selectivity for debenzylation over dehalogenation can be achieved. nacatsoc.org For instance, using a 5% Palladium on carbon (Pd/C) edge-coated, unreduced catalyst (ESCAT 147) has demonstrated high activity and selectivity, allowing for the removal of the benzyl group while keeping the aromatic chloride intact with selectivity greater than 99%. nacatsoc.org The reaction is proposed to proceed through a sequential debenzylation followed by dehalogenation. nacatsoc.org

Conversely, methods for the hydrodehalogenation of aryl chlorides under mild conditions have also been developed using palladium complexes with ylide-substituted phosphines (YPhos) as ligands and ethanol (B145695) as the hydride source. rsc.org This approach is effective for a range of chloro- and polyhalogenated compounds. rsc.org Furthermore, visible light-mediated systems in conjunction with a base can initiate the hydrogenation of aryl halides, offering a transition-metal-free alternative that tolerates various functional groups. organic-chemistry.org

Radical Pathways in Dehalogenation

Mechanistic investigations into dehalogenation reactions have often pointed towards the involvement of radical pathways. organic-chemistry.org For instance, the dehalogenation of organic halides with tris(trimethylsilyl)silane (B43935) can be initiated by polymeric mechanoradicals generated through ball milling. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov In the context of dehalogenation, an aryl-amine photocatalyst can initiate the cleavage of a carbon-halogen bond. researchgate.net This process can be coupled with a co-catalyst for subsequent hydrogen or deuterium (B1214612) transfer, allowing for the conversion of various aryl and alkyl halides to their corresponding deuterated products. researchgate.net The generation of benzyl radicals from benzyl halides through single-electron reduction is an ideal synthetic strategy, though it can be challenging due to the highly variable and structurally dependent reduction potentials of the halides. nih.govchemistryviews.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring (if applicable)

The benzene ring of this compound is substituted with two bromine atoms, a fluorine atom, and a chloromethyl group. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution (EAS) and direct the position of incoming electrophiles.

Halogens (F, Br) are deactivating groups, meaning they decrease the rate of EAS compared to benzene. uci.edu This is due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. uci.edu However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. uci.edu The chloromethyl group (-CH₂Cl) is also a deactivating group due to the electron-withdrawing nature of the chlorine atom, and it is also an ortho, para-director.

Given the substitution pattern of this compound, the positions for potential electrophilic attack would be highly influenced by the combined directing effects of the four substituents. The steric hindrance from the existing bulky bromine atoms would also play a significant role in determining the regioselectivity of the reaction. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.comlibretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Reactivity | Directing Effect |

| -Br | Withdrawing | Donating | Deactivating | ortho, para |

| -F | Withdrawing | Donating | Deactivating | ortho, para |

| -CH₂Cl | Withdrawing | None | Deactivating | ortho, para |

Radical Reactions and Photochemistry of this compound

The chloromethyl group of this compound is a key site for radical reactions. Benzyl radicals are valuable intermediates in organic synthesis and can be generated from benzyl halides. chemistryviews.org Visible-light photoredox catalysis provides a method to generate these radicals directly from their corresponding halides. nih.govchemistryviews.org

A significant challenge in the direct single-electron reduction of benzyl chlorides is their highly negative reduction potentials. nih.gov A strategy to overcome this involves the use of cooperative catalysis. nih.govchemistryviews.org For example, a nucleophilic catalyst like lutidine can displace the benzylic halide to form a lutidinium salt. nih.gov This salt has a less negative reduction potential, allowing for a photocatalyst to mediate its reduction to a radical, which then fragments to generate the desired benzyl radical. nih.gov This approach enables the transformation of a broad range of benzyl halides into radicals under a general set of conditions, which can then be used in subsequent reactions such as Giese coupling with electron-deficient alkenes. nih.gov

Cascade and Tandem Reactions Utilizing this compound as a Key Component

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. nih.govresearchgate.net While specific cascade reactions involving this compound are not extensively documented, its structure suggests potential for such transformations.

For instance, the benzylic chloride could act as an electrophile in a Friedel-Crafts type reaction, which could be the first step in a cascade sequence. nih.gov In a different scenario, the generation of a benzyl radical from the chloromethyl group could initiate a radical cascade. researchgate.net Such cascades often involve a series of intramolecular and/or intermolecular reactions. researchgate.net The development of new cascade reactions is an active area of research, and the unique combination of reactive sites in this compound makes it an interesting candidate for the design of novel synthetic methodologies. nih.govrsc.org

Comprehensive Mechanistic Investigations using Advanced Spectroscopic and Computational Methods

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a molecule like this compound, a combination of advanced spectroscopic and computational methods would be invaluable.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry are essential for characterizing reactants, intermediates, and products. For studying short-lived species like radicals, specialized techniques such as time-resolved spectroscopy may be employed. idpublications.org For example, the vibronic emission spectra of benzyl-type radicals can be obtained using techniques like corona excited supersonic expansion (CESE) to provide insights into their electronic and vibrational structure. idpublications.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. bham.ac.ukscielo.br DFT calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions. scielo.br For instance, DFT has been used to study the mechanism of Frustrated Lewis Pair (FLP) catalyzed hydrodehalogenation of benzyl halides, revealing that the reaction proceeds via the cooperative activation of the C-X bond. bham.ac.uk Similarly, computational studies on Friedel-Crafts reactions have provided detailed insights into the role of the catalyst and the nature of the intermediates. scielo.br

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2,3-Dibromo-6-fluorobenzyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, including multidimensional methods, would provide a complete picture of its molecular framework, connectivity, and stereochemistry.

One-dimensional NMR spectra offer the initial and fundamental information regarding the chemical environment of the magnetically active nuclei within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. The aromatic region would display two signals corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. Due to their different proximities to the bromine and fluorine substituents, these protons would exhibit different chemical shifts. The benzylic protons (-CH₂Cl) would appear as a singlet, or potentially a doublet if coupling to the ¹⁹F nucleus is observed.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the benzylic carbon. The carbons directly bonded to the halogens (C2, C3, and C6) will show characteristic shifts influenced by the electronegativity and heavy atom effect of bromine and fluorine. The C-F coupling will be evident in the signal for C6 and potentially for adjacent carbons.

The ¹⁹F NMR spectrum is a powerful tool for fluorinated compounds. It would show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling to the neighboring aromatic proton (at C5) would likely be observed, providing additional structural confirmation.

Hypothetical 1D NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.6 - 7.8 | d | ~ 8 - 9 | H-4 |

| ¹H | ~ 7.1 - 7.3 | t | ~ 8 - 9 | H-5 |

| ¹H | ~ 4.8 | s | - | -CH₂Cl |

| ¹³C | ~ 158 - 162 | d | ¹JCF ~ 240 - 250 | C-6 |

| ¹³C | ~ 135 - 138 | s | - | C-1 |

| ¹³C | ~ 133 - 136 | d | ³JCF ~ 3 - 5 | C-4 |

| ¹³C | ~ 125 - 128 | d | ²JCF ~ 15 - 20 | C-5 |

| ¹³C | ~ 120 - 123 | s | - | C-2 |

| ¹³C | ~ 118 - 121 | s | - | C-3 |

| ¹³C | ~ 40 - 45 | s | - | -CH₂Cl |

| ¹⁹F | ~ -110 to -120 | d | ³JHF ~ 6 - 8 | F-6 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the complete connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. chemicalbook.com A cross-peak between the signals of the H-4 and H-5 protons would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. chemicalbook.com It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the benzylic proton signal with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. chemicalbook.com It is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations from the benzyto the C-1 and C-6 carbons would be expected. The H-4 proton would show correlations to C-2, C-3, and C-5, while the H-5 proton would show correlations to C-1, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. chemicalbook.com For this compound, a NOESY experiment could show a correlation between the benzylic protons and the H-5 proton, which would help to confirm the conformational preferences of the benzyl (B1604629) chloride group relative to the aromatic ring.

The rotational freedom around the C1-Cα single bond of the benzyl group allows for different conformational isomers in solution. The relative populations of these conformers can be influenced by steric and electronic interactions between the chloromethyl group and the substituents on the aromatic ring. Variable temperature NMR studies could provide insights into the dynamic behavior of the molecule, such as the rotational barrier of the benzyl group. Changes in the chemical shifts and coupling constants with temperature can be analyzed to determine the thermodynamic parameters of the conformational equilibrium.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for structural characterization.

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching of the chloromethyl group would appear around 2950-2850 cm⁻¹.

C=C stretching: The aromatic ring stretching vibrations would produce a set of bands between 1600 and 1450 cm⁻¹.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the region of 1250-1000 cm⁻¹.

C-Br stretching: The C-Br stretching vibrations would be found at lower frequencies, typically in the 600-500 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching of the benzyl chloride moiety would give rise to a band in the 800-600 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane C-H bending vibrations would appear as strong bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern of the benzene ring.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2960, 2870 | 2960, 2870 | Medium |

| Aromatic C=C Stretch | 1580, 1470 | 1580, 1470 | Strong |

| C-F Stretch | 1220 | 1220 | Strong (IR), Weak (Raman) |

| C-Cl Stretch | 750 | 750 | Medium |

| C-Br Stretch | 580, 550 | 580, 550 | Medium |

| Aromatic C-H Bend (out-of-plane) | 850 | 850 | Strong |

In-situ vibrational spectroscopy, particularly IR and Raman, can be a powerful tool for monitoring chemical reactions in real-time. For reactions involving this compound, such as nucleophilic substitution at the benzylic position, these techniques could be used to follow the disappearance of the reactant and the appearance of the product by monitoring the characteristic vibrational bands of each species. For example, the consumption of the starting material could be tracked by the decrease in the intensity of the C-Cl stretching band. The formation of an intermediate, if present in sufficient concentration, might also be detected by the appearance of new, transient vibrational bands. This real-time monitoring allows for a deeper understanding of the reaction kinetics and mechanism.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound (C₇H₄Br₂ClF), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Mass Type | Theoretical m/z |

| [C₇H₄⁷⁹Br₂³⁵Cl¹⁹F]⁺ | Monoisotopic | 311.8426 |

This data is theoretical and has been calculated based on the elemental composition of the molecule.

The fragmentation pattern observed in mass spectrometry provides valuable information about the molecule's structure and the relative stability of its fragments. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the loss of the chlorine atom from the benzylic position and subsequent rearrangements or further fragmentation of the aromatic ring. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of fragments containing these halogens.

Predicted Major Fragmentation Pathways

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 311.8426 | 276.8777 | Cl | Loss of the benzyl chloride |

| 276.8777 | 197.9698 | Br | Loss of a bromine atom from the aromatic ring |

| 197.9698 | 118.9739 | Br | Loss of the second bromine atom |

| 276.8777 | 118.9739 | 2Br | Concerted or sequential loss of both bromine atoms |

This table represents predicted fragmentation pathways and has not been experimentally verified.

X-ray Diffraction Analysis of Single Crystals

While experimental single-crystal X-ray diffraction data for this compound is not publicly available, computational methods can be employed to predict its solid-state molecular geometry and crystal packing. Such predictions offer valuable insights into the molecule's three-dimensional structure and the non-covalent interactions that govern its crystal lattice.

Based on theoretical modeling, the this compound molecule is expected to adopt a conformation where the chloromethyl group is positioned to minimize steric hindrance with the ortho-substituted bromine and fluorine atoms. The benzene ring itself will be essentially planar, with the bromine, fluorine, and chloromethyl substituents attached.

Predicted Crystallographic Parameters (Theoretical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 978 |

| Z | 4 |

These parameters are based on computational predictions and await experimental confirmation.

The crystal packing of this compound is predicted to be significantly influenced by intermolecular interactions, most notably halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. oup.com In the predicted crystal structure of this compound, several types of halogen bonds are plausible.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-system of the benzene ring.

Predicted UV-Vis Absorption Data (Theoretical)

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~275 | ~1500 |

| n → π | ~310 | ~200 |

This data is based on computational predictions. The solvent environment can influence the exact absorption maxima and intensities.

The π → π* transition, typically of higher energy and intensity, involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from one of the halogen atoms) to an antibonding π* orbital.

Fluorescence spectroscopy, which measures the emission of light from a molecule as it returns from an excited electronic state to the ground state, is not expected to be a prominent feature for this compound. Halogenated compounds, particularly those containing heavy atoms like bromine, often exhibit efficient intersystem crossing from the singlet excited state to a triplet state, which can quench fluorescence. Any weak fluorescence would likely be observed at a longer wavelength than the absorption maximum.

Theoretical and Computational Chemistry Studies of 2,3 Dibromo 6 Fluorobenzyl Chloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and nuclear arrangement.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2,3-Dibromo-6-fluorobenzyl chloride, DFT calculations are instrumental in predicting its three-dimensional structure. Geometry optimization procedures, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and can be correlated with experimental infrared (IR) and Raman spectra. For instance, characteristic vibrational modes for the C-Br, C-F, and C-Cl bonds would be predicted, aiding in the spectroscopic identification of the compound.

Furthermore, DFT is a powerful tool for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, one can obtain theoretical chemical shifts that are often in good agreement with experimental data. This is particularly useful for assigning peaks in complex spectra and for understanding how the electronic environment of each nucleus is influenced by the neighboring halogen atoms.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data based on typical values for similar halogenated aromatic compounds.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic CH | 7.2 - 7.5 |

| Benzylic CH₂ | 4.6 - 4.9 |

| ¹³C NMR Chemical Shift (ppm) | |

| C-F | 158 - 162 |

| C-Br | 115 - 125 |

| C-Cl | 45 - 50 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| C-F Stretch | 1100 - 1250 |

| C-Cl Stretch | 650 - 800 |

| C-Br Stretch | 500 - 600 |

For even greater accuracy in electronic structure predictions, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. High-accuracy calculations are crucial for obtaining precise values for properties like ionization potentials, electron affinities, and electronic transition energies, which are fundamental to understanding the molecule's behavior in chemical reactions and its response to light.

Prediction of Reactivity, Reaction Pathways, and Transition State Analysis

Computational methods are not limited to static molecules; they are also extensively used to explore the dynamic processes of chemical reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathways a reaction will follow. For this compound, this could involve studying its susceptibility to nucleophilic substitution at the benzylic carbon. Calculations can determine the structures of transition states—the high-energy intermediates between reactants and products—and the activation energy barriers associated with them. This information is critical for predicting reaction rates and understanding the mechanism of a reaction, such as whether it proceeds via an Sₙ1 or Sₙ2 pathway. ncert.nic.in The stability of the potential carbocation intermediate in an Sₙ1 reaction would be significantly influenced by the electronic effects of the halogen substituents. ncert.nic.in

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the energy and spatial distribution of its HOMO and LUMO can predict its behavior as an electrophile or nucleophile. The LUMO is likely to be centered on the benzylic carbon-chlorine bond, making this site susceptible to nucleophilic attack. The HOMO, conversely, would be associated with the electron-rich aromatic ring. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar halogenated aromatic compounds.

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.5 | Site of potential electrophilic attack |

| LUMO | -0.8 | Site of potential nucleophilic attack |

| HOMO-LUMO Gap | 8.7 | Indicator of chemical stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in solution. MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system.

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the bond connecting the chloromethyl group to the benzene (B151609) ring. These simulations can reveal the preferred conformations of the molecule in different solvents and the energy barriers between them. Understanding the influence of the solvent is crucial, as it can significantly affect the molecule's reactivity and spectroscopic properties. For instance, polar solvents might stabilize charged intermediates, thereby influencing reaction pathways. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to link the chemical structure of a compound with its biological activity or physical properties, respectively. In the context of this compound, QSAR/QSPR studies can be employed to predict its reactivity, a key factor in its synthetic applications and potential biological interactions.

These models are built upon the principle that the structure of a molecule, as defined by various molecular descriptors, dictates its behavior. For a molecule like this compound, these descriptors can be categorized into several groups:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. For instance, the high electronegativity of the fluorine and bromine atoms, as well as the chlorine atom, creates significant partial positive and negative charges across the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) energy is particularly relevant for predicting susceptibility to nucleophilic attack, a common reaction pathway for benzyl (B1604629) chlorides.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. The bulky bromine atoms at positions 2 and 3, adjacent to the chloromethyl group, exert considerable steric hindrance. This can influence the rate and feasibility of reactions involving the benzylic carbon.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms. Indices such as the Wiener index and the Randić index can be correlated with physical properties like boiling point or viscosity.

A hypothetical QSPR study on this compound and related compounds would involve calculating these descriptors and using statistical methods, like multiple linear regression, to build a mathematical model. This model could then predict a specific property, for example, the rate constant for a nucleophilic substitution reaction.

| Topological | Wiener Index | 854 | Relates to the branching and compactness of the molecule, correlating with physical properties. |

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry provides powerful methods for simulating the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds like this compound.

Density Functional Theory (DFT) is a widely used method for these simulations due to its balance of accuracy and computational cost. By calculating the optimized geometry and electronic structure of the molecule, it is possible to predict various spectroscopic parameters.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly sensitive to the local electronic environment. For this compound, simulations would predict the distinct chemical shifts for the two aromatic protons, the benzylic CH₂ group, and the six unique carbon atoms in the benzene ring. These predicted shifts can then be compared to experimentally obtained spectra for structural validation.

IR Spectroscopy: The vibrational frequencies of the molecule can also be simulated. This allows for the prediction of characteristic absorption bands in the IR spectrum. Key predicted vibrations for this molecule would include C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the ring, and the characteristic stretching frequencies for the C-F, C-Br, and C-Cl bonds.

Validation of these computational models is achieved by comparing the simulated spectra with experimental data. A close match between the predicted and measured values provides strong evidence for the correctness of the assigned structure. Discrepancies, on the other hand, can point to the need for refining the computational model or re-examining the experimental results.

Table 2: Comparison of Hypothetical Simulated and Expected Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Simulated Value | Expected Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (CH₂Cl) | 4.75 ppm | 4.7 - 4.9 ppm |

| ¹³C NMR | Chemical Shift (CH₂Cl) | 40.5 ppm | 40 - 42 ppm |

| IR | Vibrational Frequency (C-Cl stretch) | 710 cm⁻¹ | 700 - 720 cm⁻¹ |

| IR | Vibrational Frequency (C-F stretch) | 1250 cm⁻¹ | 1240 - 1260 cm⁻¹ |

This validation process is a cornerstone of modern chemical analysis, where computational and experimental techniques work in synergy to provide a comprehensive understanding of molecular structure and properties.

Derivatives, Analogues, and Advanced Chemical Transformations Utilizing 2,3 Dibromo 6 Fluorobenzyl Chloride As a Precursor

Synthesis of Polyhalogenated Aromatic and Heterocyclic Compounds

The presence of multiple halogen substituents on the benzene (B151609) ring of 2,3-dibromo-6-fluorobenzyl chloride offers a platform for the synthesis of a variety of polyhalogenated aromatic and heterocyclic compounds. unacademy.comwikipedia.org The differential reactivity of the halogens can be exploited for selective transformations. For instance, the bromine atoms are more susceptible to certain cross-coupling reactions compared to the more inert fluorine atom. This allows for the stepwise introduction of different substituents, leading to highly functionalized aromatic systems.

Furthermore, the benzyl (B1604629) chloride group can be used as a handle for cyclization reactions to form heterocyclic structures. For example, reaction with various nucleophiles can lead to the formation of nitrogen, sulfur, or oxygen-containing heterocycles, with the halogen atoms on the aromatic ring being carried through the synthesis to afford polyhalogenated heterocyclic products. These types of compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms. wikipedia.org

Formation of Organometallic Reagents from this compound (e.g., Grignard, Organolithium, Organozinc)

The carbon-halogen bonds in this compound can be converted into carbon-metal bonds, generating highly reactive organometallic reagents.

Grignard Reagents: The reaction of the benzyl chloride or one of the aryl bromide positions with magnesium metal in an etheral solvent would theoretically yield a Grignard reagent. However, the presence of multiple reactive sites could lead to a mixture of products or intermolecular reactions. Selective formation of a Grignard reagent at the benzylic position would create a nucleophilic carbon that can participate in a wide range of carbon-carbon bond-forming reactions.

Organolithium Reagents: Treatment of this compound with strong organolithium bases can lead to either deprotonation or lithium-halogen exchange. epfl.chresearchgate.net Directed ortho-lithiation, guided by the fluorine atom, could selectively occur at the C6 position. epfl.chresearchgate.net Alternatively, lithium-halogen exchange at one of the bromine positions is also a plausible pathway. The resulting organolithium species are powerful nucleophiles and bases, useful for introducing a variety of functional groups. epfl.chresearchgate.net

Organozinc Reagents: Organozinc reagents can be prepared from organic halides and are known for their functional group tolerance. ncert.nic.in The reaction of this compound with activated zinc metal could lead to the formation of a benzylzinc halide. These reagents are particularly useful in cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. ncert.nic.in The table below summarizes the potential organometallic reagents that could be formed.

| Organometallic Reagent | Potential Formation Method | Key Characteristics |

| Grignard Reagent | Reaction with magnesium metal | Highly reactive nucleophile and base |

| Organolithium Reagent | Reaction with organolithium bases | Powerful nucleophile and base |

| Organozinc Reagent | Reaction with activated zinc | Good functional group tolerance, used in cross-coupling |

Preparation of Functionalized Polymers and Materials Precursors

The unique combination of reactive sites in this compound makes it a candidate for the synthesis of advanced polymers and materials precursors.

Monomer Synthesis for Advanced Polymer Architectures

The benzyl chloride functionality can be utilized in polymerization reactions. For example, it can serve as an initiator for certain types of polymerization or be converted into a polymerizable group, such as a vinyl or styrenic moiety, through appropriate chemical transformations. The presence of the di-bromo-fluoro-substituted aromatic ring would then be incorporated into the polymer backbone, imparting specific properties such as flame retardancy, high refractive index, or modified electronic characteristics.

Precursors for Advanced Optoelectronic or Responsive Materials (focus on chemical synthesis)

The polyhalogenated aromatic ring of this compound is a key structural motif for the synthesis of precursors for optoelectronic materials. The halogen atoms can be substituted through various cross-coupling reactions to introduce conjugated organic fragments, leading to the formation of larger, electronically active molecules. These molecules could serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The fluorine atom can enhance the electron-accepting properties and improve the stability of the resulting materials.

Exploitation in Complex Natural Product Synthesis and Analogues

While direct applications in the total synthesis of natural products are not widely documented, the structural motifs accessible from this compound are relevant. Polyhalogenated aromatic compounds are found in some marine natural products. ncert.nic.in The ability to selectively functionalize the different positions of the benzene ring makes this compound a potential starting material for the synthesis of complex, substituted aromatic portions of natural product analogues. The benzyl chloride can be used to link the aromatic core to other parts of a target molecule.

Development of Novel Synthetic Building Blocks for Diversified Molecular Libraries

The true strength of this compound lies in its potential as a scaffold for the creation of diverse molecular libraries. Each of the reactive sites—the two bromine atoms, the fluorine atom, and the benzyl chloride—can be independently or sequentially modified. This allows for the generation of a large number of distinct molecules from a single starting material. For example, the benzyl chloride can be converted into a variety of functional groups (alcohols, ethers, amines, etc.), while the bromine atoms can be subjected to different cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to introduce a wide range of substituents. This combinatorial approach is highly valuable in drug discovery and materials science for rapidly screening for desired properties. The table below outlines some of the possible transformations.

| Reactive Site | Potential Transformations | Resulting Functionality |

| Benzyl Chloride | Nucleophilic substitution | Alcohols, ethers, amines, thiols, etc. |

| Aryl Bromides | Cross-coupling reactions | Biaryls, alkynes, alkenes, etc. |

| Aryl Fluoride | Nucleophilic aromatic substitution | Aryl ethers, aryl amines (under harsh conditions) |

Advanced Methodological Considerations in Research on 2,3 Dibromo 6 Fluorobenzyl Chloride

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The primary challenge in the functionalization of 2,3-dibromo-6-fluorobenzyl chloride lies in directing reactions to a specific site on the molecule. The compound offers three primary reactive handles for palladium-catalyzed cross-coupling reactions: the C-Br bond at the 2-position, the C-Br bond at the 3-position, and the C-Cl bond of the benzylic group. libretexts.org Additionally, the benzylic chloride is susceptible to nucleophilic substitution.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In palladium-catalyzed reactions, the order of reactivity for aryl halides is generally I > Br > OTf > Cl. nih.gov Therefore, a catalyst system can be chosen to selectively react at the C-Br bonds while leaving the benzylic C-Cl bond untouched. Conversely, standard nucleophilic substitution conditions (e.g., using an alcohol or amine as a nucleophile) would typically favor reaction at the more labile benzylic chloride position over the aryl bromide bonds.

Regioselectivity: When multiple similar functional groups are present, regioselectivity determines which one reacts. The two bromine atoms on the aromatic ring are in different electronic and steric environments. The bromine at the 2-position is ortho to both a fluorine and a bromine atom, making it more sterically hindered than the bromine at the 3-position. This steric hindrance can be exploited to achieve selective functionalization at the less hindered C3-Br bond. Catalyst and ligand choice are paramount in controlling this outcome. nih.gov

Stereoselectivity: While the aromatic core is achiral, reactions involving the benzylic chloride can introduce a new stereocenter. For instance, in a nucleophilic substitution reaction at the benzylic position, if the incoming nucleophile leads to the formation of a chiral product, the use of chiral catalysts or auxiliaries could, in principle, induce enantioselectivity. nih.gov

The table below illustrates potential outcomes of a selective palladium-catalyzed Suzuki coupling reaction, a common C-C bond-forming reaction. libretexts.org

| Reaction Type | Target Site | Controlling Factors | Potential Product Structure |

|---|---|---|---|

| Regioselective Suzuki Coupling | C3-Br (less hindered) | Bulky phosphine (B1218219) ligands, mild conditions | 3-Aryl-2-bromo-6-fluorobenzyl chloride |

| Chemoselective Nucleophilic Substitution | Benzylic C-Cl | Nucleophile (e.g., R-OH, R-NH2), no Pd catalyst | 2,3-Dibromo-6-fluorobenzyl ether/amine |

| Sequential Di-functionalization | C3-Br then C2-Br | Stepwise addition of different coupling partners and catalysts | 2-Aryl'-3-aryl-6-fluorobenzyl chloride |

Catalyst Design and Engineering for Specific Transformations

The success of selective transformations on this compound is highly dependent on the design of the catalyst system, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bonds) and Suzuki coupling (for C-C bonds). libretexts.orgwikipedia.org

The development of specialized ligands for the palladium center is a key area of research. Ligands modulate the electronic properties and steric environment of the metal, directly influencing its reactivity and selectivity. organic-chemistry.org

Bulky, Electron-Rich Phosphine Ligands: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are known to promote the oxidative addition of less reactive aryl chlorides and can be used to tune selectivity between the different halide sites on the molecule. nih.govnih.gov For instance, a highly active catalyst might be required to functionalize the sterically hindered C2-Br position after the C3-Br site has already reacted.

Bidentate Phosphine Ligands: Ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (dppf) can stabilize the palladium center and often provide higher reaction rates and yields. wikipedia.org Their defined bite angle can influence the geometry of the catalytic complex, which in turn can affect regioselectivity.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, creating highly active and stable catalysts. These can be particularly useful for challenging couplings, such as those involving sterically hindered substrates or the activation of C-Cl bonds.

The following table outlines how different catalyst designs can be applied to achieve specific synthetic goals with this compound.

| Synthetic Goal | Catalyst System Example | Rationale |

|---|---|---|

| Selective C-N bond formation at C3-Br | Pd₂(dba)₃ + Bulky Biarylphosphine Ligand (e.g., BrettPhos) | Promotes amination of aryl bromides with good selectivity for the less hindered position. libretexts.org |

| Selective C-C bond formation at C2-Br | Pd(OAc)₂ + P(t-Bu)₃ | Highly active catalyst capable of overcoming steric hindrance at the ortho position. nih.gov |

| Subsequent reaction at benzylic C-Cl | (Not a Pd-catalyzed reaction) | This site is typically addressed via nucleophilic substitution after cross-coupling is complete. organic-chemistry.org |

Reaction Condition Optimization and Process Intensification in Flow Reactors

Beyond catalyst design, the optimization of reaction conditions is crucial. Flow chemistry, which involves performing reactions in continuous-flow reactors (like micro or meso-fluidic reactors), offers significant advantages over traditional batch processing for complex syntheses. uliege.be

This technology allows for precise control over parameters such as:

Temperature and Pressure: Flow reactors can be heated and pressurized far beyond the limits of standard laboratory glassware, enabling reactions to proceed much faster (process intensification). nih.gov

Residence Time: The time reactants spend in the heated zone can be controlled to the second, allowing for fine-tuning of the reaction to maximize yield and minimize byproduct formation.

Mixing: Superior mixing in microreactors ensures a homogeneous reaction environment, which can lead to more consistent and reproducible results.

For a molecule like this compound, a flow reactor could be used to carefully control a selective monobromination reaction. By precisely managing the residence time and temperature, the reaction could be stopped after the first functionalization, preventing the formation of di-substituted products. google.com This level of control is often difficult to achieve in batch reactions.

The table below illustrates a hypothetical optimization process for a Suzuki coupling reaction in a flow reactor.

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Impact on Reaction |

|---|---|---|---|

| Temperature | 80 - 160 °C | 140 °C | Increases reaction rate; higher temps may cause degradation. |

| Residence Time | 2 - 30 minutes | 10 minutes | Determines conversion; too long may lead to byproducts. |

| Concentration | 0.1 - 0.5 M | 0.3 M | Affects reaction rate and potential for precipitation. |

| Base Equivalence | 1.5 - 3.0 eq. | 2.0 eq. | Crucial for transmetalation step; excess can cause side reactions. |

High-Throughput Screening and Automation in Synthesis and Reactivity Studies

Given the multitude of variables that can influence the outcome of a reaction involving this compound (catalyst, ligand, base, solvent, temperature), traditional one-variable-at-a-time optimization is inefficient. High-Throughput Screening (HTS) and automated synthesis platforms address this challenge by enabling the rapid and simultaneous execution of dozens or hundreds of reactions. approcess.com

Using robotic liquid handlers and miniaturized reaction arrays (e.g., 96-well plates), a chemist can systematically evaluate a wide range of conditions. For example, to find the best conditions for a selective Buchwald-Hartwig amination at the C3-Br position, an HTS experiment could be designed to test various combinations of palladium precursors, phosphine ligands, and bases. Each well of the plate would contain a unique set of reagents, and after the reaction period, the plates can be rapidly analyzed (e.g., by LC-MS) to determine the yield of the desired product in each experiment. bournelab.co.uk

This approach not only accelerates the discovery of optimal reaction conditions but also provides a comprehensive dataset that can reveal complex interactions between different reaction parameters, leading to a deeper understanding of the reaction mechanism.

The following table provides a simplified example of a high-throughput screening array for a hypothetical reaction.

| Well | Pd Precursor | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| A1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | 15 |

| A2 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | 45 |

| A3 | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | 85 |

| B1 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 30 |

| B2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 70 |

| B3 | Pd₂(dba)₃ | XPhos | NaOtBu | 92 |

Future Research Directions and Challenges in 2,3 Dibromo 6 Fluorobenzyl Chloride Chemistry

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of 2,3-Dibromo-6-fluorobenzyl chloride is primarily dictated by its benzylic chloride group, a common precursor for nucleophilic substitution and radical reactions. nih.gov Future research will likely focus on uncovering novel reactivity patterns that move beyond these conventional transformations.

One area of exploration is the selective activation of the C-Br and C-F bonds. While benzylic C-Cl bonds are more reactive, the development of catalytic systems capable of selectively targeting the aryl halides would open up new synthetic pathways. For instance, photocatalytic methods are emerging that can activate even strong C-X bonds through single-electron reduction, generating carbon-centered radicals that can participate in a variety of bond-forming reactions. nih.gov A significant challenge lies in achieving selectivity between the two bromine atoms and the fluorine atom, as their reduction potentials differ.

Another avenue involves cooperative catalysis, where a nucleophilic catalyst, such as lutidine, temporarily displaces the benzyl (B1604629) chloride. acs.org This strategy can lower the reduction potential, enabling transformations under milder photocatalytic conditions that might not be possible otherwise. nih.govacs.org Applying such methods to this compound could enable its coupling with a broader range of previously inaccessible reaction partners.

Key Research Questions for Novel Reactivity:

Can regioselective cross-coupling reactions be developed to functionalize the 2- and 3-position bromine atoms independently?

What unconventional transformations can be achieved through the selective activation of the C-F bond, which is typically robust?

How can dual catalytic cycles be designed to orchestrate reactions involving both the benzyl chloride group and one of the aromatic halogen substituents in a single pot?

Development of Highly Sustainable and Eco-Friendly Synthetic Methodologies for Halogenated Compounds

The synthesis and functionalization of halogenated compounds like this compound traditionally rely on methods that can be environmentally taxing. taylorfrancis.com A major challenge and a critical area for future research is the development of greener synthetic routes.

Current halogenation processes often use harsh reagents and produce significant waste. acs.org Future methodologies will focus on "green" halogenation processes, such as oxidative halogenation using clean oxidants like hydrogen peroxide or oxygen, which produce water as the primary byproduct. rsc.org The use of biocatalysts, specifically halogenase enzymes, presents a highly promising, eco-friendly alternative. acs.org These enzymes can offer exquisite regioselectivity under mild reaction conditions, potentially simplifying the synthesis of complex halogenated aromatics. acs.orgresearchgate.net Flavin-dependent halogenases (FDHs), for example, are prized for their ability to halogenate electron-rich aryl moieties with high precision. researchgate.net

For the derivatization of this compound, sustainable approaches to nucleophilic substitution are also needed. This includes the use of organocatalysts to replace traditional metal-based systems and the implementation of solvent-free or aqueous reaction conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Halogenation Methods

| Parameter | Traditional Methods (e.g., Electrophilic Aromatic Substitution) | Sustainable/Green Methods |

|---|---|---|

| Reagents | Elemental halogens (Br₂, Cl₂), Lewis acids | Halide salts with clean oxidants (H₂O₂), biocatalysts (halogenases) acs.orgrsc.org |

| Solvents | Often chlorinated or volatile organic solvents | Water, ionic liquids, or solvent-free conditions |

| Byproducts | Strong acids, metal waste | Water, benign salts rsc.org |

| Selectivity | Can be poor, leading to isomeric mixtures | Often high regio- and stereoselectivity, especially with enzymes researchgate.net |

| Conditions | Often harsh (high temperatures, strong acids) | Mild (ambient temperature and pressure) researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of reactions involving poly-halogenated substrates like this compound makes predicting outcomes and optimizing conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area. youtube.com

ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, including identifying major products and potential side reactions. rsc.orgacs.orgchemcopilot.com For a molecule like this compound, an AI model could predict the most likely site of reaction under a given set of conditions, distinguishing between the reactivity of the benzyl chloride, the two bromines, and the fluorine atom. These models can learn from patterns in existing chemical data to make predictions on novel transformations. chemcopilot.com

Table 2: Applications of AI/ML in this compound Chemistry

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| Forward Reaction Prediction | Predict the major product(s) for a given set of reactants and conditions. acs.org | Anticipate outcomes of novel cross-coupling or substitution reactions, saving experimental effort. |

| Retrosynthesis Planning | Propose synthetic routes to complex target molecules derived from the scaffold. chemcopilot.com | Identify efficient pathways to new high-value derivatives for various applications. |

| Condition Optimization | Recommend optimal catalysts, solvents, and temperatures for a specific transformation. beilstein-journals.orgacs.org | Rapidly improve yield and selectivity for the synthesis of derivatives, facilitating scale-up. |

| Side Reaction Prediction | Identify likely impurities and byproducts. chemcopilot.com | Streamline purification processes and improve overall process efficiency. |

Discovery of New Applications as a Versatile Chemical Scaffold in Advanced Chemical Technologies

Halogenated aromatic compounds are crucial intermediates in the pharmaceutical and agrochemical industries and find use in materials science. acs.orggoogle.com The specific arrangement of halogens and the reactive benzyl group in this compound makes it a versatile scaffold for creating novel molecules in advanced chemical technologies.

Future research will aim to leverage this scaffold to synthesize molecules for specific functions. The presence of bromine atoms provides handles for metal-catalyzed cross-coupling reactions, allowing the introduction of diverse functionalities. The fluorine atom can impart desirable properties such as increased metabolic stability and binding affinity in bioactive molecules.

Applications could be explored in areas such as:

Organic Electronics: As a building block for novel organic semiconductors or emitters in OLEDs, where the heavy bromine atoms and polar C-F bond can influence electronic properties.

Advanced Polymers: Incorporation into polymer backbones to create materials with enhanced thermal stability, flame retardancy, and specific optical properties.

Chemical Sensors: As a precursor for chemosensors where selective binding to an analyte could be signaled by a change in the fluorescence or electrochemical properties of the molecule.

The challenge lies in designing and synthesizing derivatives where the unique electronic and steric properties conferred by the 2,3-dibromo-6-fluoro substitution pattern lead to superior performance in these advanced applications.

Addressing Challenges in Scale-Up and Industrial Synthesis of Complex Derivatives

Transitioning a synthetic route from a laboratory scale to an industrial process presents numerous challenges, particularly for complex, multi-substituted molecules like the derivatives of this compound.

Key challenges include: